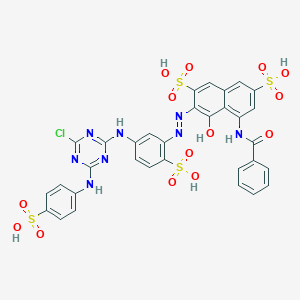![molecular formula C8H7FN2 B098866 4-Fluoro-2-methyl-1H-benzo[d]imidazole CAS No. 18645-89-1](/img/structure/B98866.png)
4-Fluoro-2-methyl-1H-benzo[d]imidazole
Vue d'ensemble
Description
The compound 4-Fluoro-2-methyl-1H-benzo[d]imidazole is a derivative of the benzimidazole class, which is characterized by a fusion of benzene and imidazole rings. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a methyl group on the benzimidazole scaffold can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives, followed by various functionalization reactions. In the case of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, the synthesis was achieved through cyclization, N-alkylation, hydrolyzation, and chlorination, with an overall yield of 56.4% . Similarly, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was synthesized using a one-pot nitro reductive cyclization method, showcasing the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was elucidated using IR, 1H NMR, EI mass spectral analysis, and X-ray crystallography, revealing an intramolecular hydrogen bond and a crystal packing governed by C–H⋯N intermolecular hydrogen bonds . Theoretical structural optimization using computational methods such as DFT can also provide insights into the molecular geometry and electronic structure .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug design. The synthesis processes described in the papers involve reactions such as cyclization, alkylation, and reductive cyclization, which are fundamental to constructing the benzimidazole core and introducing functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. The introduction of fluorine atoms can affect the lipophilicity, metabolic stability, and bioavailability of these compounds. For example, the compound CJ-13,454, which contains an imidazole ring similar to benzimidazoles, showed improved bioavailability and a better toxicological profile compared to its methoxy-substituted counterpart due to a decrease in lipophilicity . The presence of fluorine can also impact the cytotoxicity of benzothiazoles, another class of heterocyclic compounds, as demonstrated by the potent activity of fluorinated 2-(4-aminophenyl)benzothiazoles in certain cancer cell lines .
Applications De Recherche Scientifique
Synthesis and Anti-Inflammatory Activity
4-Fluoro-2-methyl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their anti-inflammatory activities. For instance, a series of such derivatives demonstrated potent anti-inflammatory activity, with some compounds showing significant inhibition of edema, comparable to the standard drug ibuprofen (Nandha, Ramareddy, & Kuntal, 2018).
Anticancer Applications
The compound has been a focus in the development of potential anticancer agents. Various derivatives have shown promising results against breast cancer cell lines. One specific derivative with a 5-fluoro-2-hydroxyphenyl substituent was identified as highly effective against several breast cancer cell lines (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Antibacterial Activity
Research has also focused on the antibacterial properties of 4-Fluoro-2-methyl-1H-benzo[d]imidazole derivatives. A study found that several synthesized derivatives exhibited moderate activity against both gram-positive and gram-negative bacterial strains (Darekar, Karale, Akolkar, & Burungale, 2020).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Derivatives of this compound have been studied for their efficacy in protecting mild steel in acidic environments, displaying mixed-type inhibition behavior (Ammal, Prajila, & Joseph, 2018).
Photophysical Properties
Studies have also been conducted on the photophysical properties of 4-Fluoro-2-methyl-1H-benzo[d]imidazole derivatives, investigating their potential as non-linear optical materials. These studies suggest that such compounds could be promising candidates for use in various optical devices due to their significant molecular hyperpolarizabilities (Manikandan, Perumal, & Jayamoorthy, 2019).
Safety And Hazards
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . These include traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Propriétés
IUPAC Name |
4-fluoro-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKIOOAVCOXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-1H-benzo[d]imidazole | |
CAS RN |
18645-89-1 | |
| Record name | 4-fluoro-2-methyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)





![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)